molecular formula C8H9N3O B8218100 4-Methoxypyrazolo[1,5-a]pyridin-5-amine

4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Cat. No. B8218100
M. Wt: 163.18 g/mol
InChI Key: WDQDWDNBEHBMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrazolo[1,5-a]pyridin-5-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxypyrazolo[1,5-a]pyridin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrazolo[1,5-a]pyridin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Methoxypyrazolo[1,5-a]pyridin-5-amine is involved in various synthesis processes. For instance, 2-Hydroxypyrazolo[1,5-a]pyridine, a related compound, undergoes nitration and bromination at specific positions, and its methylation leads to the formation of 2-methoxypyrazolo[1,5-a]pyridine (Ochi et al., 1976).

Medicinal Chemistry and Pharmacology

  • The compound has applications in medicinal chemistry, particularly in the synthesis of selective inhibitors for specific receptors. For example, new pyrazolo[3,4-b]pyridines were synthesized and found to be potent and selective inhibitors of A1 adenosine receptors (Manetti et al., 2005).
  • Another study reported the synthesis of 6-substituted-2-aminopyrazolo[1,5-a]pyridines, demonstrating the potential of these compounds in pharmaceutical applications (Nishigaya et al., 2014).

Photophysical Properties

  • The compound is used in studies investigating the effect of substituents on photophysical properties. For example, pyrazolo[3,4-b]pyridines with specific side chains were synthesized, and their fluorescence properties were examined (Patil et al., 2011).

Agricultural Applications

  • In the agricultural sector, derivatives of related compounds, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, were developed and found to possess excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Synthesis of Complex Heterocycles

  • 4-Methoxypyrazolo[1,5-a]pyridin-5-amine plays a role in the synthesis of complex heterocycles, such as 1,3-diazepines and cyanopyrroles, which have applications in various chemical and biological studies (Reisinger et al., 2004).

Discovery of Dopaminergics

  • The compound is instrumental in the discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine substructure, a significant advancement in the field of neurotransmitter research (Möller et al., 2017).

Cancer Research

  • Some derivatives of the compound have shown potential in cancer research, offering avenues for the development of new treatments (Jiu-fu et al., 2015).

properties

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-6(9)3-5-11-7(8)2-4-10-11/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQDWDNBEHBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN2C1=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrazolo[1,5-a]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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